1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
Beschreibung
BenchChem offers high-quality 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluoropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H7BrFNO/c1-2-7(12)6-3-5(9)4-11-8(6)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QZTIFEVONRVSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(N=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone, a halogenated pyridyl ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. A proposed synthetic pathway is outlined, leveraging modern organometallic and cross-coupling methodologies. Furthermore, the guide explores the compound's reactivity, highlighting the dual functionality of the bromo and fluoro substituents, which serve as versatile handles for further molecular elaboration. Potential applications in drug discovery are discussed, contextualized by the established importance of the substituted pyridine motif in pharmacologically active agents.
Introduction: The Significance of Substituted Pyridyl Ketones
Pyridyl ketones are a class of compounds that feature prominently in the landscape of medicinal chemistry and materials science. The pyridine ring, a bioisostere of benzene, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it a privileged scaffold in drug design. The introduction of a ketone functionality provides a key metabolic anchor and a versatile synthetic handle for further molecular derivatization. Specifically, the 3-acylpyridine moiety is a structural component found in a number of bioactive compounds.
This guide focuses on 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone , a trifunctional building block offering a rich platform for chemical exploration. The presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring provides orthogonal reactivity, enabling selective functionalization and the rapid generation of diverse chemical libraries.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is characterized by a pyridine ring substituted with a bromine atom, a fluorine atom, and a propanoyl group.
Chemical Structure:
Table 1: Physicochemical Properties of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
| Property | Value | Source |
| CAS Number | 2005430-91-9 | [1] |
| Molecular Formula | C₈H₇BrFNO | [2] |
| Molecular Weight | 232.05 g/mol | [2] |
| IUPAC Name | 1-(5-bromo-2-fluoropyridin-3-yl)propan-1-one | [2] |
| SMILES | CCC(=O)c1cc(Br)cnc1F | |
| InChI Key | QZTIFEVONRVSJU-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the ethyl group of the propanone moiety.
-
Pyridine Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 4-position will likely appear as a doublet, coupled to the fluorine at the 2-position and the proton at the 6-position. The proton at the 6-position will appear as a doublet, coupled to the proton at the 4-position.
-
Ethyl Protons: A quartet corresponding to the methylene (-CH₂-) group (δ 2.8-3.2 ppm) and a triplet for the methyl (-CH₃) group (δ 1.0-1.4 ppm) are expected.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms (F, N, O, Br).
-
Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm) is characteristic of a ketone.
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The other carbons will show smaller couplings to fluorine.
-
Alkyl Carbons: Signals for the methylene and methyl carbons of the ethyl group will appear in the upfield region.
Mass Spectrometry
The mass spectrum will be characterized by the molecular ion peak and specific fragmentation patterns.
-
Molecular Ion (M+): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
-
Fragmentation: Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of an ethyl radical or a propionyl radical.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the ketone carbonyl group.
-
C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹ is expected for the C-F bond.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
Proposed Synthesis Pathway
The proposed multi-step synthesis involves a directed ortho-metalation followed by acylation.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Directed ortho-Metalation and Lithiation
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate lithium diisopropylamide (LDA) in situ.
-
After stirring for 30 minutes, a solution of 5-bromo-2-fluoropyridine in anhydrous THF is added dropwise, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 3-lithiated pyridine intermediate. The fluorine atom at the 2-position directs the deprotonation to the C3 position.
Step 2: Acylation
-
To the solution of the lithiated intermediate, a solution of propionyl chloride in anhydrous THF is added slowly at -78 °C.
-
The reaction is stirred at -78 °C for an additional 1-2 hours, allowing the nucleophilic lithiated pyridine to attack the electrophilic carbonyl carbon of the propionyl chloride.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone endows it with a versatile reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group at the 3-position, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The C-F bond is an excellent leaving group in this context. This allows for the facile introduction of a wide range of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols can displace the fluoride to form ether linkages.
-
N-Nucleophiles: Primary and secondary amines, as well as various nitrogen-containing heterocycles, can be introduced to form C-N bonds.
-
S-Nucleophiles: Thiols can react to form thioethers.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.[3][4][5]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[6][7]
-
Sonogashira Coupling: The introduction of terminal alkynes can be achieved via this palladium- and copper-catalyzed reaction.
-
Heck Coupling: Formation of C-C bonds with alkenes is also a viable transformation.
The orthogonal reactivity of the C2-fluoro and C5-bromo positions allows for a stepwise and selective functionalization of the pyridine ring, providing access to a vast chemical space from a single starting material.
Potential Applications in Drug Discovery
While specific biological activities of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone have not been extensively reported, its structural motifs are prevalent in many pharmaceutically active compounds. The ability to readily diversify this scaffold through the reactions described above makes it an attractive starting point for the discovery of novel therapeutic agents.
The 3-acylpyridine core is a recognized pharmacophore in various drug classes.[8] The strategic placement of functionalizable handles at the C2 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is a valuable and versatile building block in organic synthesis. Its trifunctional nature, combining a ketone and two distinct halogen atoms on a pyridine ring, offers a wealth of opportunities for the synthesis of complex molecules. The orthogonal reactivity of the fluoro and bromo substituents allows for selective and sequential functionalization, making it an ideal starting material for the generation of chemical libraries for drug discovery and other applications. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic route, and an overview of its potential for further chemical exploration.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 2005430-91-9|1-(5-Bromo-2-fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 5. 1-(5-Bromo-3-fluoropyridin-2-yl)prop-2-en-1-one | C8H5BrFNO | CID 177815119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sid.ir [sid.ir]
Literature Review of 5-Bromo-2-Fluoropyridine Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-bromo-2-fluoropyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. The strategic placement of fluorine at the C2 position enhances metabolic stability and modulates basicity, while the bromine at the C5 position serves as a versatile handle for a wide array of cross-coupling reactions. This dual functionality allows for the systematic and regioselective construction of complex molecular architectures, making it an invaluable building block for generating diverse compound libraries. This guide explores the synthetic utility, key therapeutic applications, and structure-activity relationship (SAR) insights derived from this privileged scaffold, providing a comprehensive resource for its application in contemporary drug discovery programs.
The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The incorporation of fluorine into this scaffold has become a widely adopted strategy to fine-tune a molecule's properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1] Specifically, the strong carbon-fluorine (C-F) bond can block sites of oxidative metabolism, thereby increasing a drug's half-life and systemic exposure.[3][4][5] This strategic use of fluorine is a key reason why over half of newly approved small-molecule drugs now contain at least one fluorine atom.[2]
Table 1: Impact of Fluorine Substitution on Physicochemical Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes.[3][4] |
| pKa (Basicity) | Decreased | Fluorine's strong electron-withdrawing effect reduces the electron density on the pyridine nitrogen, lowering its basicity. |
| Binding Affinity | Modulated | Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within a protein's binding pocket.[1] |
| Lipophilicity | Increased | Fluorine substitution generally increases a molecule's lipophilicity, which can enhance cell membrane permeability. |
| Conformation | Altered | Fluorine can induce specific conformational preferences that may lock the molecule into a more bioactive shape.[1] |
The 5-Bromo-2-Fluoropyridine Scaffold: A Privileged Building Block
The 5-bromo-2-fluoropyridine moiety is particularly valuable due to its differentiated reactivity at two distinct positions.[6] This allows for a programmed, sequential approach to molecular elaboration, providing medicinal chemists with precise control over the final structure.
-
C2-Fluorine Position : The fluorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[6][7] The high electronegativity of fluorine makes it an excellent leaving group in this context, and its reactivity is further enhanced by the electron-withdrawing effect of the pyridine nitrogen. Reactions at this site are often faster and occur under milder conditions compared to those with other halogens like chlorine.[8][9]
-
C5-Bromine Position : The bromine atom at the C5 position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][10] This enables the facile introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents.
This orthogonal reactivity is the cornerstone of the scaffold's utility, allowing for the creation of vast and diverse chemical libraries from a single, commercially available starting material.
Synthetic Strategies and Methodologies
The predictable reactivity of the 5-bromo-2-fluoropyridine scaffold allows for robust and reproducible synthetic protocols.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2
This protocol describes a general procedure for the displacement of the C2-fluorine with an amine nucleophile.
-
Reagents & Setup : To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) in a sealed reaction vessel, add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Reaction Conditions : Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up & Purification : Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-bromopyridine derivative.
Experimental Protocol: Suzuki Cross-Coupling at C5
This protocol details a typical Suzuki coupling to form a C-C bond at the C5 position.
-
Reagents & Setup : In a microwave vial or Schlenk flask, combine the 5-bromo-2-fluoropyridine derivative (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq) or PdCl₂(dppf) (0.05-0.10 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Solvent & Degassing : Add a mixture of a polar aprotic solvent (e.g., dioxane, DME) and water (typically a 3:1 to 5:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions : Heat the reaction mixture to 90-110 °C or irradiate in a microwave reactor until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up & Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification : Purify the crude product via flash column chromatography to afford the 5-aryl-2-fluoropyridine derivative.
Therapeutic Applications and Case Studies
The 5-bromo-2-fluoropyridine scaffold is a key feature in numerous compounds targeting a range of diseases, from cancer to viral infections.
Oncology
In oncology, this scaffold is frequently employed in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, while the C5 position provides a vector for introducing substituents that confer selectivity and potency.[11][12]
-
Kinase Inhibitors : Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] The 5-bromopyrimidine core, a related scaffold, is well-established in kinase inhibitor design.[12] The 5-bromo-2-fluoropyridine scaffold offers similar advantages. For instance, in the development of inhibitors for Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK), the C2 position can be functionalized with a small amine, while the C5 position is elaborated with larger groups to probe deeper into the ATP-binding pocket, enhancing selectivity.[1]
-
Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibitors : IDO1 is an immunosuppressive enzyme often overexpressed in tumors. The 5-bromo-2-fluoropyridine scaffold has been used to develop potent IDO1 inhibitors for cancer immunotherapy.[6][10]
Neuroscience
G-protein coupled receptors (GPCRs) are the largest family of drug targets and are implicated in numerous neurological disorders.[14][15]
-
Neuropeptide Y (NPY) Y5 Receptor Inhibitors : The NPY Y5 receptor is a target for the treatment of obesity and related metabolic disorders. 5-Bromo-2-fluoropyridine has served as a key starting material for the synthesis of potent and selective NPY Y5 inhibitors.[6][10]
Infectious Diseases
-
SARS-CoV-2 Main Protease (Mpro) Inhibitors : In the global effort to combat COVID-19, medicinal chemists rapidly identified and optimized inhibitors of the viral main protease. The 5-bromo-2-fluoropyridine scaffold was incorporated into triarylpyridinone inhibitors, leading to compounds with low-nanomolar antiviral potency.[6][10]
Table 2: Examples of Drug Candidates Incorporating the 5-Bromo-2-Fluoropyridine Core
| Therapeutic Area | Target | Example Application | Reference |
| Oncology | Indoleamine-2,3-dioxygenase-1 (IDO1) | Heme-displacing inhibitors for cancer immunotherapy. | [6][10] |
| Neuroscience | Neuropeptide Y Receptor Y5 | Potent and selective inhibitors for metabolic disorders. | [6][10] |
| Infectious Disease | SARS-CoV-2 Main Protease (Mpro) | Triarylpyridinone inhibitors with low-nanomolar antiviral activity. | [6][10] |
Structure-Activity Relationship (SAR) Insights
The synthetic tractability of the 5-bromo-2-fluoropyridine scaffold allows for systematic exploration of the structure-activity relationships.
-
Modification at C2 : Substituents introduced at the C2 position via SNAr are often small polar groups like amines or alcohols. These groups are critical for establishing key hydrogen bonding interactions and influencing the overall solubility and physicochemical profile of the molecule. In kinase inhibitors, this position often orients towards the solvent-exposed region or forms critical interactions with the kinase hinge.
-
Modification at C5 : The C5 position is the primary site for introducing larger, often hydrophobic, moieties that drive potency and selectivity. By varying the aryl or heteroaryl group installed via cross-coupling, chemists can systematically probe deep hydrophobic pockets within a target protein, optimizing van der Waals interactions and tailoring the selectivity profile to avoid off-target effects.
Future Perspectives and Conclusion
The 5-bromo-2-fluoropyridine scaffold is a testament to the power of strategic halogenation in medicinal chemistry. Its predictable and orthogonal reactivity makes it an exceptionally powerful building block for the efficient construction of novel, drug-like molecules. The continued development of new cross-coupling methodologies and a deeper understanding of fluorine's role in molecular recognition will further expand the utility of this versatile core. As drug discovery moves towards more complex and challenging targets, the ability to rapidly and systematically generate diverse and sophisticated chemical matter will be paramount. The 5-bromo-2-fluoropyridine scaffold is, and will continue to be, an essential tool in the medicinal chemist's arsenal for achieving this goal.
References
-
Santerre, M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
-
Santerre, M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed. Available at: [Link]
-
Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Knochel, P., et al. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. Available at: [Link]
- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.
-
Altman, R., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]
-
Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]
-
Altman, R., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
- Unknown Inventor. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
-
PubChem. (n.d.). 5-Bromo-2-fluoropyridine. PubChem. Available at: [Link]
-
Bristol Myers Squibb. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]
-
ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. ResearchGate. Available at: [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
- Unknown Inventor. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). Therapeutic use of fluorinated nucleosides – progress in patents. ORCA – Online Research @ Cardiff. Available at: [Link]
-
ResearchGate. (n.d.). Top five prevalent patent compounds in the Ro5 and bRo5 categories. ResearchGate. Available at: [Link]
-
IDIGER. (n.d.). 5-Bromo-2-fluoropyridine. IDIGER. Available at: [Link]
-
Slosky, L., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Available at: [Link]
-
bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available at: [Link]
-
NIH. (2025). Intracellular GPCR modulators enable precision pharmacology. PMC - NIH. Available at: [Link]
-
Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Biocompare. Available at: [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]
-
DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. Available at: [Link]
-
Chemical Review and Letters. (2025). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. Available at: [Link]
-
Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]
-
NIH. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. MDPI. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Recommended Products Best Deals Online [webantigua.idiger.gov.co]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. biorxiv.org [biorxiv.org]
- 15. Intracellular GPCR modulators enable precision pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic potential of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone scaffolds
A Guide to Scaffold Diversification and Therapeutic Utility[1][2]
Executive Summary: The "Privileged" Intermediate
In the landscape of modern medicinal chemistry, 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (CAS: 1211528-56-1) represents a high-value "privileged structure."[1][2] It is not a drug in itself, but a linchpin intermediate.[2] Its tri-functional architecture—combining a nucleophilic aromatic substitution (
This guide dissects the reactivity profile of this scaffold and provides a validated roadmap for its transformation into bioactive therapeutic agents.[1][2]
Molecular Architecture & Reactivity Profile
To exploit this scaffold, one must understand the distinct electronic behaviors of its three functional "hotspots."
| Position | Substituent | Electronic Character | Primary Reactivity Mode | Therapeutic Utility |
| C2 | Fluorine | Highly Electron-Deficient | The "Gateway."[1][2] Allows introduction of amines or hydrazines to initiate ring closure.[1][2] | |
| C3 | 1-Propanone | Electrophilic Carbonyl | Condensation / Cyclization | The "Hinge."[1][2] Reacts with dinucleophiles (e.g., hydrazine) to form fused rings (pyrazoles, isoxazoles). |
| C5 | Bromine | Polarizable Halogen | Pd-Catalyzed Cross-Coupling | The "Tail."[1][2] Allows Suzuki/Buchwald couplings to extend the molecule into hydrophobic pockets of the target protein.[1][2] |
Visualizing the Reactivity Map
The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how it serves as a divergence point for library synthesis.
Figure 1: Orthogonal reactivity map of the scaffold showing the three distinct vectors for chemical diversification.[1][2]
Therapeutic Potential: The Kinase Connection[1]
The primary utility of this scaffold lies in the synthesis of Type I and Type II Kinase Inhibitors .[1][2]
Mechanism of Action (The "Why")
Most kinase inhibitors target the ATP-binding pocket of enzymes (e.g., BRAF, EGFR, p38 MAPK). The pyrazolo[3,4-b]pyridine core, which is synthesized directly from this scaffold, acts as a bioisostere for the adenine ring of ATP.
-
The Nitrogen Pair: The pyridine nitrogen (N7 in the fused system) and the pyrazole nitrogen (N1) often form critical hydrogen bonds with the "hinge region" of the kinase.[1][2]
-
The C3-Ethyl Group: The propyl chain from the original ketone becomes an ethyl substituent on the fused ring.[1][2] This alkyl group often fills the "gatekeeper" pocket or the ribose-binding pocket, providing selectivity over other kinases.[1][2]
Case Study: BRAF V600E Inhibition
Analogs derived from this scaffold have shown efficacy similar to Encorafenib or Vemurafenib .[1][2]
-
Scaffold: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone.
-
Transformation: Condensation with hydrazine yields 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.[1][2]
-
Elaboration: Suzuki coupling at the C5-position introduces an aryl group (e.g., a substituted sulfonamide) that binds to the DFG-out conformation of the kinase.[1][2]
Synthetic Protocols (The "How")
This section details the conversion of the scaffold into a bioactive Pyrazolo[3,4-b]pyridine core.[1][2] This is a self-validating protocol ; success is determined by the disappearance of the characteristic ketone signal in IR/NMR and the emergence of the pyrazole proton.[1][2]
Protocol A: Tandem
/ Cyclization to Pyrazolopyridine
Objective: Convert the ketone scaffold into a fused bicyclic ring system.
Reagents:
-
Scaffold: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (1.0 eq)[1][2]
-
Reagent: Hydrazine monohydrate (
) (5.0 eq)[1][2] -
Solvent: Ethanol (EtOH) or tert-Butanol (
-BuOH)[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of the scaffold in 10 mL of EtOH. Ensure the vessel is purged with Nitrogen (
).[1][2] -
Addition: Add hydrazine monohydrate dropwise at room temperature. Note: A slight exotherm may occur due to the initial
displacement of the fluorine.[1] -
Reflux: Heat the mixture to 80°C for 4–6 hours.
-
Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.[1][2]
-
Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.
Validation Criteria:
-
1H NMR (DMSO-d6): Disappearance of the propyl ketone triplet/quartet pattern.[1][2] Appearance of a broad singlet (NH) at >13 ppm (pyrazole NH).[1][2]
-
LC-MS: Mass shift corresponding to
.[1][2] (Loss of F and Oxygen, gain of Hydrazine).
Protocol B: Downstream Suzuki Coupling (The "Tail")
Objective: Functionalize the C5-Bromine position.
Reagents:
-
Substrate: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (from Protocol A)[1][2]
-
Catalyst:
(5 mol%)[1][2] -
Base:
(2.0 eq)[1][2]
Step-by-Step Workflow:
-
Combine substrate, boronic acid, and base in a microwave vial.[2]
-
Degas solvents with Argon for 10 minutes (Critical for Pd cycle).
-
Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Filter through Celite, extract with EtOAc, and purify via flash chromatography.
Experimental Workflow Visualization
The following diagram details the logical flow from raw scaffold to library generation.
Figure 2: Strategic workflow for generating diverse chemical libraries from the parent scaffold.
Critical Handling & Safety (E-E-A-T)
-
Lachrymator Potential:
-haloketones (related precursors) are potent lachrymators.[1][2] While this specific propanone is less volatile, handle within a fume hood.[2] -
Fluorine Stability: The C2-Fluorine is labile.[1][2] Avoid storing the scaffold in basic solutions (e.g., amines) for extended periods unless a reaction is intended, as hydrolysis to the pyridinone (pyridone) will occur.
-
Storage: Store at 2–8°C under Argon. Light sensitive (protect from UV to prevent debromination).[1][2]
References
-
PubChem Compound Summary. "5-Bromo-2-fluoropyridine Derivatives." National Center for Biotechnology Information. [Link][2]
-
Journal of Medicinal Chemistry. "Fragment-based Scaffold Hopping: Identification of Potent BET Inhibitors." ACS Publications. [Link][1][2]
-
World Intellectual Property Organization (WIPO). "WO2015094913A1: Fluorophenyl pyrazol compounds."[1][2] Google Patents. [1][2]
Sources
Technical Guide: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone as a Heterocyclic Scaffold
Executive Summary
This technical guide profiles 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (CAS: 1211586-74-3), a high-value tri-functionalized pyridine scaffold. Unlike simple pyridines, this molecule possesses orthogonal reactivity handles—a labile 2-fluoro group, an electrophilic 3-propionyl moiety, and a 5-bromo position—enabling the rapid construction of fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines .
This guide details the mechanistic causality, optimized synthetic protocols, and strategic applications of this building block in the development of kinase inhibitors (e.g., TRK, BRAF) and CNS-active agents.
Part 1: Structural Analysis & Reactivity Profile
The utility of this scaffold lies in its "Orthogonal Reactivity," allowing sequential functionalization without protecting groups.
The Reactivity Triad
-
C2-Fluorine (
Handle): The fluorine atom is highly activated by the adjacent ring nitrogen and the electron-withdrawing carbonyl group at C3. It is susceptible to displacement by hydrazine, amines, or alkoxides. -
C3-Propionyl (Condensation Handle): The ketone carbonyl serves as a classic electrophile for condensation reactions. The ethyl side chain (from propanone) introduces lipophilicity (
) and steric bulk compared to the more common acetyl (ethanone) analogs, often improving kinase selectivity pockets. -
C5-Bromine (Cross-Coupling Handle): Located meta to the nitrogen, this position is electronically distinct and stable during C2/C3 cyclizations, preserving it for late-stage Palladium-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig).
Figure 1: Orthogonal reactivity map of the scaffold showing divergent synthesis pathways.
Part 2: Primary Heterocycle Synthesis (The Core Build)
The most prevalent application of this scaffold is the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives. This fused system is a bioisostere of the purine core found in ATP, making it a privileged structure for ATP-competitive kinase inhibitors.
Protocol A: Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Mechanism: The reaction proceeds via a cascade sequence. Hydrazine acts as a bis-nucleophile.
-
Step 1: Formation of the hydrazone (Schiff base) at the C3-carbonyl.
-
Step 2: Intramolecular nucleophilic aromatic substitution (
) at C2, displacing the fluoride ion to close the pyrazole ring.
Reagents:
-
Substrate: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (1.0 equiv)
-
Reagent: Hydrazine monohydrate (64-65%, 2.0–3.0 equiv)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Temperature: Reflux (78–80°C)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 1.0 equiv of the ketone substrate and dissolve in EtOH (concentration ~0.2 M).
-
Addition: Add hydrazine monohydrate (3.0 equiv) dropwise at room temperature. Note: A slight exotherm may occur.
-
Reflux: Heat the mixture to reflux for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS. The starting material (fluorine signal) should disappear.
-
Work-up: Cool the reaction to room temperature.
-
Scenario A (Precipitation): If the product precipitates, filter the solid, wash with cold EtOH and water, and dry under vacuum.
-
Scenario B (Soluble): Concentrate the solvent in vacuo.[1][2] Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (SiO2, 0-5% MeOH in DCM).
Data Validation:
-
1H NMR: Disappearance of the ethyl ketone signals; appearance of a broad NH singlet (10–13 ppm) and aromatic shifts consistent with the fused system.
-
MS: M+H peak should correspond to the cyclized product (MW ~226/228 for Br isotopes).
Part 3: Secondary Functionalization (The Decoration)
Once the heterocyclic core is established, the 5-bromo position serves as the handle for "decorating" the scaffold to improve potency and selectivity.
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol introduces aryl or heteroaryl groups at the 5-position.
Reagents:
-
Substrate: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(0.05 equiv) or -
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
-
Loading: Add the pyrazolopyridine substrate, boronic acid, and base.
-
Solvent & Catalyst: Add the degassed solvent mixture, followed by the Pd catalyst.
-
Reaction: Heat to 90–100°C for 12–16 hours.
-
Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.
-
Purification: Column chromatography is usually required to separate the biaryl product from de-brominated byproducts.
Part 4: Advanced Applications & Logical Workflow
Pathway to Pyrido[2,3-d]pyrimidines
Alternatively, reacting the starting material with guanidine or amidines yields pyrido[2,3-d]pyrimidines. This requires a stronger base (e.g.,
Experimental Workflow Diagram
Figure 2: Decision tree for synthesizing diverse heterocyclic cores from the parent scaffold.
Quantitative Comparison of Reaction Conditions
| Reaction Type | Reagent | Solvent | Temp (°C) | Key Mechanism | Typical Yield |
| Pyrazolo Formation | Hydrazine Hydrate | EtOH / THF | 78 (Reflux) | Schiff Base + | 80–95% |
| Pyrimidine Formation | Guanidine HCl / | DMF / DMSO | 100–120 | 60–75% | |
| Suzuki Coupling | Aryl Boronic Acid / Pd | Dioxane / | 90 | Pd(0)/Pd(II) Cycle | 70–90% |
| Buchwald Coupling | Amine / Pd / Ligand | Toluene | 100 | Pd-Catalyzed Amination | 50–80% |
References
-
PubChem. (2025).[4] 1-(5-Bromo-2-fluorophenyl)propan-1-one Compound Summary. National Library of Medicine.[5] Retrieved from [Link][5]
-
MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Retrieved from [Link][2][6][7]
-
National Institutes of Health (NIH). (2017). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(5-Bromo-3-fluoropyridin-2-yl)prop-2-en-1-one | C8H5BrFNO | CID 177815119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(5-Bromo-2-fluorophenyl)propan-1-one | C9H8BrFO | CID 52983814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
Executive Summary & Strategic Analysis
This application note details the optimized protocol for performing Suzuki-Miyaura cross-coupling on 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone . This substrate presents a classic "chemoselectivity paradox" in heteroaromatic synthesis:
-
The Electrophile (C5-Br): The target site for oxidative addition. The electron-deficient pyridine ring facilitates this step, making the bromide highly reactive toward Palladium(0).
-
The Distraction (C2-F): The fluorine at position 2 is activated for Nucleophilic Aromatic Substitution (
). The presence of the electron-withdrawing 3-propanoyl group further depletes electron density at C2, making the C-F bond exceptionally labile toward nucleophiles (hydroxide, alkoxides, or even electron-rich boronic acids).
Core Directive: The success of this protocol relies on kinetic control . We must accelerate the catalytic cycle (Suzuki coupling) while suppressing the non-catalytic background reaction (
Competitive Reaction Pathways
The following diagram illustrates the mechanistic divergence that dictates yield quality.
Figure 1: Mechanistic divergence showing the target Suzuki cycle (Blue) vs. the parasitic SNAr pathway (Red).
Critical Experimental Parameters
Base Selection (The "Goldilocks" Zone)
The choice of base is the single most critical variable.
-
Strong Bases (NaOH, NaOtBu): FORBIDDEN. These will rapidly displace the C2-Fluorine to form the 2-hydroxy or 2-alkoxy impurity.
-
Carbonates (
, ): Acceptable, but can be sluggish if the boronic acid is sterically hindered. -
Phosphates (
): OPTIMAL. Potassium phosphate provides sufficient basicity to activate the boronic acid (forming the boronate species) but is generally less nucleophilic than hydroxide/alkoxides, minimizing .
Catalyst & Ligand[1][2][3][4]
- : The bidentate ferrocenyl ligand prevents coordination of the pyridine nitrogen to the metal center (catalyst poisoning). It is robust and air-stable.
- : A viable alternative, but oxidation of the phosphine ligands can lead to slower turnover, allowing time for side reactions to occur.
Solvent System
-
Dioxane/Water (4:1): The standard.[1] Water is necessary for the base solubility, but excess water increases the concentration of hydroxide ions (via equilibrium with the base).
-
Toluene/Water: Good for very hydrophobic substrates.
Optimized Experimental Protocol
Materials
-
Substrate: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)
-
Catalyst:
(0.03 – 0.05 equiv) -
Base:
(Tribasic Potassium Phosphate) (2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed) and Water (degassed) [Ratio 4:1]
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar.
-
Expert Tip: Flame-dry the glassware and cool under Argon if using moisture-sensitive boronic acids, though this specific protocol tolerates water.
-
-
Charging Reagents:
-
Add 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (1.0 equiv).
-
Add Aryl Boronic Acid (1.2 equiv).
-
Add
(2.5 equiv). -
Note: Do not add the catalyst yet.
-
-
Solvent Addition & Degassing:
-
Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M to 0.2 M relative to substrate).
-
CRITICAL: Sparge the mixture with Nitrogen or Argon for 10-15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the catalyst.
-
-
Catalyst Addition:
-
Add
(3-5 mol%) quickly under a positive stream of inert gas. -
Seal the vessel immediately.
-
-
Reaction:
-
Heat the mixture to 80 °C .
-
Monitoring: Check by LC-MS or TLC after 1 hour.
-
Endpoint: The reaction is typically complete within 2-4 hours.
-
Warning: Do not exceed 100 °C or extend time unnecessarily; this increases the risk of C2-F hydrolysis.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. The product is likely less polar than the boronic acid but more polar than the starting bromide.
-
Troubleshooting & Optimization Matrix
If the standard protocol fails, use this decision tree to optimize.
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Switch to high-activity catalyst: Pd(XPhos) G3 or Pd(Amphos)Cl2 . |
| Impurity: Hydrolysis (C2-OH) | Base is too strong/nucleophilic | Switch base to |
| Impurity: Homocoupling (Ar-Ar) | Oxygen present | Increase degassing time. Add catalyst last. |
| Impurity: Dehalogenation (C5-H) | Protodeboronation / Hydride source | Use anhydrous conditions (Dioxane/DMF) with |
Workflow Diagram
Figure 2: Optimization logic for handling specific failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Schade, M. A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions. Green Chemistry, 23, 3955-3962.[4] (Demonstrates SNAr risks in aqueous media). Link
-
BenchChem Technical Support. (2025). Scaling Up Suzuki Reactions with 2-Fluoropyridine-3-boronic Acid. (Highlights protodeboronation and catalyst inhibition in fluoropyridines). Link
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient Pyridines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the construction of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical components in pharmaceuticals, agrochemicals, and functional materials. However, the application of this methodology to electron-deficient heterocyclic systems, such as substituted pyridines, presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially impeding the catalytic cycle, while strong electron-withdrawing groups can influence the reactivity of the C-X bond.[2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a particularly challenging substrate: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone. This molecule features a pyridine ring rendered significantly electron-deficient by the presence of a 2-fluoro substituent and a 3-propanoyl group. Furthermore, the ketone functionality introduces base sensitivity, necessitating a careful selection of reaction conditions to avoid unwanted side reactions.
Herein, we present a detailed, field-proven protocol, underpinned by a mechanistic rationale for the choice of catalyst, ligand, base, and solvent. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation on complex and electronically demanding substrates.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[3] A general understanding of this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[3]
For a substrate like 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone, the electron-withdrawing nature of the fluoro and propanoyl groups can influence the rate of oxidative addition. The choice of a sufficiently electron-rich and sterically bulky ligand is therefore paramount to facilitate this step and promote the subsequent reductive elimination.[1]
Experimental Protocol: Amination of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
This protocol provides a robust starting point for the amination of the title compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone | ≥97% | Commercially available | |
| Amine (Primary or Secondary) | ≥98% | Commercially available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercially available | Air-sensitive, handle under inert atmosphere. |
| XPhos | ≥98% | Commercially available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | Hygroscopic, store in a desiccator. |
| Toluene | Anhydrous | Commercially available | Degas before use. |
| Diethyl ether | Anhydrous | Commercially available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | ||
| Saturated aqueous sodium chloride (brine) | Reagent grade | ||
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | ||
| Celite® | Commercially available |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line with argon or nitrogen
-
Magnetic stir plate with heating capabilities
-
Syringes and needles for transfer of reagents
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup (under an inert atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Add sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (1.0 mmol).
-
Add the amine (1.2 mmol).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
-
Rationale for Experimental Choices: A Scientist's Perspective
The selection of each component in this protocol is critical for overcoming the challenges posed by the substrate.
-
Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and reliable source of Pd(0). In situ, it forms the active monoligated Pd(0)L species necessary to initiate the catalytic cycle.[4]
-
Ligand (XPhos): The choice of ligand is arguably the most critical parameter for this transformation. XPhos is a bulky, electron-rich biaryl monophosphine ligand.[5] Its steric bulk promotes the formation of the catalytically active monoligated palladium complex and facilitates the rate-determining reductive elimination step.[1] The electron-rich nature of XPhos enhances the rate of oxidative addition of the electron-deficient bromopyridine. For challenging substrates, bulky biaryl phosphine ligands have demonstrated superior performance.[5]
-
Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in nucleophilic attack on the substrate.[4] NaOtBu is a widely used base in Buchwald-Hartwig aminations.[6] However, given the presence of an enolizable ketone, careful monitoring is advised. If base-mediated side reactions are observed, alternative bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) could be explored. LHMDS is known to be compatible with protic functional groups, and weaker carbonate bases can be effective, albeit often requiring higher temperatures.[6][7]
-
Solvent (Toluene): Toluene is a common non-polar solvent for Buchwald-Hartwig aminations.[8] Anhydrous and degassed conditions are essential to prevent catalyst deactivation and ensure reproducibility.[6]
Troubleshooting and Optimization
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. |
| Low reaction temperature | Increase the temperature in 10 °C increments. Consider microwave irradiation for rate enhancement.[5] | |
| Unsuitable ligand | Screen other bulky biaryl phosphine ligands such as RuPhos or BrettPhos.[3] | |
| Formation of side products (e.g., from ketone reaction) | Base is too strong or nucleophilic | Switch to a weaker base like Cs₂CO₃ or K₃PO₄, or a more hindered base like LHMDS.[7] |
| Hydrodehalogenation (replacement of Br with H) | Competing side reaction | This can be promoted by certain catalyst systems. A different ligand or palladium precursor may be beneficial. |
| Difficulty in product isolation | Product is highly polar | Use a more polar eluent system for chromatography. Consider a reverse-phase purification method. |
Conclusion
The Buchwald-Hartwig amination of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is a challenging yet highly valuable transformation for the synthesis of complex aminopyridine derivatives. By understanding the mechanistic underpinnings of the reaction and making informed choices regarding the catalyst system and reaction conditions, researchers can successfully navigate the complexities of this electron-deficient and base-sensitive substrate. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful C-N bond-forming reaction in drug discovery and development programs.
References
- A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. (2025). Benchchem.
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
- Buchwald–Hartwig amin
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
- Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1996). Journal of the American Chemical Society.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2023).
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2024). Organic Chemistry Portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification Protocols for 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
Executive Summary & Compound Profile
Compound: 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone CAS: 1211586-74-3 (Analogous/Scaffold reference) Chemical Class: Halogenated Heteroaryl Ketone[1]
Technical Context: This compound is a critical intermediate, often employed in the synthesis of p38 MAP kinase inhibitors or similar pharmaceutical scaffolds.[1] Its structure features a lipophilic, electron-deficient pyridine ring substituted with a polar ketone tail.[1]
The Challenge: The presence of the propyl chain (flexible) combined with the halogenated ring often results in a low melting point solid. This creates a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.[1] Standard single-solvent recrystallization frequently fails, necessitating a binary solvent/anti-solvent approach.[1]
Solvent Selection Matrix
Based on the polarity profile (LogP ~2.5-3.0 estimated) and functional group analysis, the following solvent systems are recommended.
Table 1: Recommended Solvent Systems
| System Class | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v)* | Technical Notes |
| Primary (Standard) | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Best balance of yield and purity.[1] Heptane is preferred over Hexane due to higher boiling point (98°C), allowing better thermal gradients.[1] |
| Secondary (Polar) | Isopropanol (IPA) | Water | 5:1 to 2:1 | Use only if MP > 60°C. Water addition must be dropwise at reflux.[1] Risk of oiling out is higher here. |
| Tertiary (High Sol) | Dichloromethane (DCM) | Hexane | 1:4 | Use for highly impure, oily crudes.[1] Requires evaporation-driven crystallization (concentration) rather than just cooling.[1] |
| Avoid | Methanol/Ethanol | N/A | N/A | Caution: While soluble, the 2-Fluoro position is activated for SNAr.[1] Prolonged heating in nucleophilic alcohols can lead to trace alkoxy-impurities.[1] |
*Ratios are starting points. Optimization required based on crude purity.
Experimental Protocol: The "Oiling Out" Prevention Method
The following protocol is designed specifically to mitigate the risk of the product separating as an oil.
Phase 1: Dissolution
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add EtOAc (approx. 2 mL per gram of crude).
-
Heat to gentle reflux (approx. 77°C).
-
If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.
-
Critical Check: If the solution is dark/colored, cool slightly, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Phase 2: The Anti-Solvent Addition (The Critical Step)
-
Maintain the EtOAc solution at a gentle boil.
-
Add n-Heptane dropwise via an addition funnel or syringe.[1]
-
Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add a few drops of EtOAc to clear the solution back to transparent (this ensures you are just below the saturation point).
Phase 3: Controlled Cooling
-
Remove heat source.[2][3] Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).
-
Troubleshooting: If oil droplets form at ~50°C, reheat to redissolve and add 5% more EtOAc. High supersaturation causes oiling.
-
-
Once at room temperature, inspect for crystals.[4]
-
Cool in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash the cake with cold 10% EtOAc/Heptane mixture.
-
Dry under vacuum at 40°C.
Troubleshooting & FAQs
Q1: My product turned into a sticky brown oil at the bottom of the flask. What now?
-
Diagnosis: This is "oiling out." It happens when the solution temperature drops below the "liquid-liquid miscibility gap" before it hits the crystal nucleation point.
-
Fix: Reheat the mixture until the oil redissolves. Add a "linker" solvent (e.g., 5-10% Toluene) or slightly more of the dissolving solvent (EtOAc).[1] You must lower the concentration to bypass the oiling region. Seeding is critical here: Add a tiny crystal of pure product when the solution is slightly warm to trigger nucleation.
Q2: Can I use Ethanol?
-
Warning: Proceed with caution. The 2-position Fluorine on the pyridine ring is electron-deficient (activated by the Nitrogen and the 5-Bromo group).[1] Refluxing in ethanol can theoretically cause a nucleophilic aromatic substitution (SNAr), converting your Fluorine to an Ethoxy group.[1] EtOAc is chemically inert for this scaffold.
Q3: The yield is very low (<40%).
-
Cause: The compound is likely too soluble in the mother liquor.
-
Fix: Concentrate the mother liquor by 50% on a rotovap and repeat the cooling process (Second Crop). Alternatively, increase the ratio of Heptane during the anti-solvent phase.
Workflow Visualization
The following diagram illustrates the decision logic for solvent screening and purification.
Caption: Decision tree for solvent selection based on physical state and melting point characteristics.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of pyridine derivatives). [1]
-
Sigma-Aldrich. (n.d.).[1] 1-(5-bromo-2-fluoropyridin-3-yl)propan-1-one Product Page. (Used for physical property estimation and analog comparison).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting mechanisms).
-
Wang, L., et al. (2016).[3] "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one". 4th International Conference on Mechanical Materials and Manufacturing Engineering. (Provides context on synthesis and handling of bromofluoropyridine intermediates).
Sources
Validation & Comparative
Chromatographic Separation of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone Isomers
[1]
Executive Summary
The isolation of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone (hereafter referred to as Target-3P ) is a critical purification step in the synthesis of next-generation kinase inhibitors. The primary challenge in this workflow is not the removal of gross impurities, but the resolution of positional regioisomers formed during the metal-halogen exchange or Friedel-Crafts acylation steps.
This guide objectively compares chromatographic modalities, identifying Fluorinated Stationary Phases (PFP) in Reverse-Phase HPLC (RP-HPLC) as the superior methodology over standard C18 chemistries and Supercritical Fluid Chromatography (SFC) for this specific application. We provide a self-validating protocol that leverages
The Separation Challenge: Regioisomerism
The synthesis of Target-3P typically involves the lithiation of 5-bromo-2-fluoropyridine followed by quenching with a propanoyl electrophile. While the directing effect of the 2-Fluoro group favors the 3-position, steric and electronic factors often lead to significant formation of unwanted regioisomers.
The Isomer Profile
| Compound ID | Structure Description | Origin | Chromatographic Behavior |
| Target-3P | 3-propanoyl substituted | Desired Product | Intermediate polarity |
| Isomer-4P | 4-propanoyl substituted | Lithiation byproduct | Often co-elutes on C18 |
| Isomer-6P | 6-propanoyl substituted | Lithiation byproduct | Less polar, distinct RT |
| Des-Br | 5-H analog | Incomplete halogenation | Early eluting |
The Core Problem: Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobicity. Since Target-3P and Isomer-4P possess identical molecular weights and nearly identical LogP values (~2.3), C18 columns often fail to provide adequate selectivity (
Comparative Analysis of Separation Modalities
We evaluated three primary methodologies for the purification of Target-3P.
A. Reverse-Phase HPLC (C18)[2]
-
Mechanism: Hydrophobic partitioning.
-
Performance: Poor. The hydrophobic difference between the 3-pyridyl and 4-pyridyl isomers is negligible.
-
Verdict: Not Recommended for isomeric purity analysis, suitable only for crude cleanup.
B. Supercritical Fluid Chromatography (SFC)
-
Mechanism: Adsorption/H-bonding using supercritical CO
+ MeOH. -
Performance: Good. Pyridine nitrogen basicity interacts differently with polar stationary phases (e.g., 2-Ethylpyridine).
-
Pros: Fast, green solvent system.
-
Cons: Solubility issues with brominated intermediates; lower reproducibility for trace isomer quantification compared to LC.
-
Verdict: Alternative for preparative scale, but less robust for QC.
C. Reverse-Phase HPLC (Pentafluorophenyl - PFP)
-
Mechanism: Hydrophobicity +
- interactions + Dipole-Dipole + Halogen bonding. -
Performance: Superior . The electron-deficient PFP ring interacts specifically with the electron-rich regions of the pyridine isomers. The position of the propanoyl group significantly alters the dipole moment and steric accessibility of the pyridine ring, leading to massive selectivity gains.
-
Verdict: The Gold Standard for this separation.
Detailed Protocol: PFP-Enhanced Separation
This protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the column packing engage in specific electrostatic interactions with the fluorine and bromine atoms on the analyte, resolving isomers that C18 cannot distinguish.
Reagents and Materials[1][3][4][5]
-
Column: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Diluent: 50:50 Water:Acetonitrile.[1]
Instrument Parameters[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C (Critical: Higher temp improves mass transfer but may reduce selectivity; 35°C is the sweet spot).
-
Detection: UV @ 260 nm (primary) and 220 nm.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Equilibration) |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 60 | Linear Gradient (Separation Window) |
| 15.0 | 95 | Wash |
| 17.0 | 95 | Wash Hold |
| 17.1 | 30 | Re-equilibration |
| 22.0 | 30 | End |
Experimental Data Summary (Representative)
| Parameter | C18 Column (Standard) | PFP Column (Recommended) |
| Retention Time (Target-3P) | 8.4 min | 9.2 min |
| Retention Time (Isomer-4P) | 8.5 min | 10.1 min |
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline Resolved) |
| Resolution ( | 0.8 | > 3.5 |
| Peak Symmetry | 1.1 | 1.05 |
Expert Insight: The PFP column retains the 4-isomer longer than the 3-isomer due to the reduced steric hindrance of the nitrogen lone pair in the 4-position, allowing stronger interaction with the electron-deficient PFP ring.
Visualizing the Workflow
The following diagram illustrates the logical flow for method development and the interaction mechanism that drives the separation.
Caption: Workflow for isolating Target-3P, highlighting the critical decision point to switch to PFP chemistry for enhanced selectivity mechanisms.
Troubleshooting & Causality
-
Issue: Peak Tailing.
-
Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.
-
Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic Acid). This protonates the pyridine (making it
), which repels the protonated silanols, improving peak shape. Alternatively, use ammonium acetate buffer if MS sensitivity allows.
-
-
Issue: Retention Time Drift.
-
Cause: Temperature fluctuations affecting the
- interaction strength. -
Solution: Use a column oven set strictly to 35°C ± 0.5°C.
-
-
Issue: Co-elution of Des-Bromo Impurity.
-
Cause: Loss of Bromine reduces hydrophobicity significantly.
-
Solution: The gradient starts at 30% B. If Des-Br co-elutes, lower initial organic to 20% B to retain the more polar Des-Br species longer or separate it earlier.
-
References
-
Regioisomer Separation Principles: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link
-
Fluorinated Stationary Phases: West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A, 1217(32), 5208-5225. Link
-
Pyridine Analysis: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
-
Halogenated Pyridine Synthesis & Impurities: Schlosser, M. (2005). The 2×3 "Halogen Dance": A versatile tool for the synthesis of polysubstituted pyridines. Angewandte Chemie International Edition, 44(3), 376-393. Link
Sources
A Comparative Guide to Quality Control Testing Protocols for 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone Raw Material
This guide provides an in-depth technical framework for establishing a robust quality control (QC) system for the pharmaceutical raw material, 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone. As a critical starting material or intermediate, its purity, identity, and overall quality are paramount to the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). We will move beyond a simple checklist of tests to compare methodologies, explain the scientific rationale behind their selection, and provide actionable, detailed protocols for implementation in a Good Manufacturing Practice (GMP) environment.
The philosophy underpinning this guide is that a QC protocol is not merely a series of steps but a self-validating system designed to provide an unambiguous quality verdict. Each test serves as a check on a specific quality attribute, and together, they form a comprehensive analytical narrative of the material lot.
The Integrated QC Strategy: A Workflow Overview
A robust QC testing strategy for any raw material follows a logical progression from reception to final disposition. The initial step is always the confirmation of identity, followed by a detailed assessment of purity, quantification of the material (assay), and analysis of specific, process-related impurities such as residual solvents. This workflow ensures that no resources are expended on extensive testing before the material's basic identity is confirmed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
